Theophylline, 8-((3-pyridylmethyl)thio)-2-thio-
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Overview
Description
Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- is a complex organic compound belonging to the class of xanthines. Xanthines are known for their stimulant effects, primarily on the central nervous system. This compound is characterized by the presence of a pyridylmethylthio group and a thio group attached to the theophylline core. Theophylline derivatives are widely studied for their pharmacological properties, including bronchodilation and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- typically involves multi-step organic reactions. One common method includes the reaction of theophylline with 3-pyridylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a sulfurizing agent such as Lawesson’s reagent to introduce the thio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including bronchodilation and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- involves its interaction with various molecular targets. It primarily acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in bronchodilation and anti-inflammatory effects. The compound also interacts with adenosine receptors, contributing to its stimulant effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known bronchodilator with similar pharmacological properties.
Caffeine: Another xanthine derivative with stimulant effects.
Aminophylline: A compound containing theophylline and ethylenediamine, used for its bronchodilator effects.
Uniqueness
Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- is unique due to the presence of the pyridylmethylthio and thio groups, which confer distinct chemical and pharmacological properties. These modifications enhance its potential as a therapeutic agent and provide opportunities for further research and development.
Properties
CAS No. |
6466-15-5 |
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Molecular Formula |
C13H13N5OS2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-4-3-5-14-6-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
OCFFPNDSXCDKMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CN=CC=C3 |
Origin of Product |
United States |
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